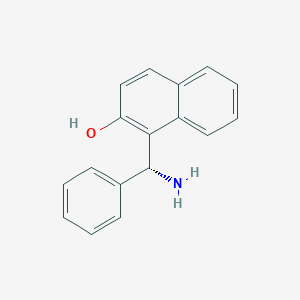

(R)-(-)-1-(alpha-Aminobenzyl)-2-naphthol

Übersicht

Beschreibung

®-(-)-1-(alpha-Aminobenzyl)-2-naphthol is a chiral compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthol moiety and an alpha-aminobenzyl group. The chirality of this compound plays a crucial role in its chemical behavior and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-(alpha-Aminobenzyl)-2-naphthol typically involves the Betti reaction, which is a type of Mannich reaction. This reaction involves the condensation of 2-naphthol, benzaldehyde, and an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of ®-(-)-1-(alpha-Aminobenzyl)-2-naphthol can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-pressure reactors and recyclable catalysts can enhance the yield and purity of the product. Additionally, the resolution of racemic mixtures using chiral acids like tartaric acid can be employed to obtain the desired enantiomer .

Analyse Chemischer Reaktionen

Types of Reactions

®-(-)-1-(alpha-Aminobenzyl)-2-naphthol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinones.

Reduction: Amine derivatives.

Substitution: Substituted alpha-aminobenzyl derivatives.

Wissenschaftliche Forschungsanwendungen

®-(-)-1-(alpha-Aminobenzyl)-2-naphthol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of ®-(-)-1-(alpha-Aminobenzyl)-2-naphthol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. Additionally, the compound’s chiral nature allows it to interact selectively with biological molecules, enhancing its efficacy and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol: The enantiomer of ®-(-)-1-(alpha-Aminobenzyl)-2-naphthol.

1,2-Bis[®-alpha-aminobenzyl]-2,4-cyclopentadiene: A compound with a similar alpha-aminobenzyl group but different core structure.

(2S,3R)-3-Hydroxy-2-[®-alpha-aminobenzyl]butyric acid methyl ester: Another compound with an alpha-aminobenzyl group but different functional groups.

Uniqueness

®-(-)-1-(alpha-Aminobenzyl)-2-naphthol is unique due to its specific chiral configuration and the presence of both naphthol and alpha-aminobenzyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in asymmetric synthesis and various research applications .

Biologische Aktivität

(R)-(-)-1-(alpha-Aminobenzyl)-2-naphthol, commonly referred to as the Betti base, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, along with relevant case studies and findings from recent research.

Chemical Structure and Properties

The Betti base is characterized by its unique structure, which includes a naphthol moiety and an amino group. Its molecular formula is , and it exhibits chirality, which is essential for its biological activity. The compound can be synthesized through various methods, including the Betti reaction, which involves the condensation of 2-naphthol with aldehydes and primary or secondary amines .

Antibacterial Activity

Recent studies have shown that aminonaphthol derivatives exhibit potent antibacterial properties. For instance, compounds derived from this compound have demonstrated significant activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 8 µg/mL |

| 2 | Klebsiella pneumoniae | 16 µg/mL |

| 3 | Bacillus subtilis | 4 µg/mL |

These compounds have shown comparable efficacy to standard antibiotics like gentamicin .

Antifungal Activity

The antifungal potential of this compound derivatives has also been explored. One study reported that certain derivatives were effective against Aspergillus niger, outperforming conventional antifungal agents such as fluconazole and miconazole:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 4 | Aspergillus niger | 10 |

| 5 | Candida albicans | 15 |

These findings suggest that modifications to the naphthol structure can enhance antifungal activity .

Anticancer Activity

The anticancer properties of this compound have been a focal point in recent research. Notably, derivatives have been tested against various cancer cell lines, demonstrating selective cytotoxicity:

- Colo320 Colon Adenocarcinoma : Compounds exhibited IC50 values ranging from to µM.

- MRC-5 Normal Fibroblasts : Selective compounds showed minimal toxicity, indicating a favorable therapeutic index.

The presence of specific substituents on the naphthol ring was correlated with enhanced cytotoxicity against cancer cells while sparing normal cells .

Case Studies

- Cytotoxicity Assays : A comprehensive study evaluated several aminonaphthol derivatives for their cytotoxic effects on both cancerous and non-cancerous cell lines. The results indicated that certain derivatives had high selectivity for cancer cells while exhibiting low toxicity towards normal cells .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of aminonaphthol derivatives revealed that modifications at specific positions on the naphthol ring significantly influenced biological activity. For example, introducing halogen substituents enhanced antibacterial potency against resistant strains .

- Mechanistic Studies : Research has also focused on elucidating the mechanisms by which these compounds exert their biological effects, including apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis .

Eigenschaften

IUPAC Name |

1-[(R)-amino(phenyl)methyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19/h1-11,17,19H,18H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMIGEOOGFFCNT-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C2=C(C=CC3=CC=CC=C32)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219897-35-5 | |

| Record name | Betti base, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219897355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BETTI BASE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C44563V2GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.